Unique Dual TTK/CLK2 Inhibition versus Single-Target TTK Inhibitors
CC-671 potently inhibits both TTK and CLK2 with nanomolar IC50 values. In contrast, the comparators CFI-402257, BAY 1217389, and MPI-0479605 are selective TTK inhibitors with minimal or no reported CLK2 activity [1][2]. This dual inhibition profile is unique to CC-671 among these TTK inhibitors [3].
| Evidence Dimension | In vitro biochemical kinase inhibition |
|---|---|
| Target Compound Data | TTK IC50 = 5 nM; CLK2 IC50 = 3 nM |
| Comparator Or Baseline | CFI-402257: TTK IC50 = 1.2-1.7 nM, no CLK2 activity reported. BAY 1217389: TTK IC50 = 0.63 nM, binds CLK2 at 100-1000 nM. MPI-0479605: TTK IC50 = 1.8 nM, no CLK2 activity reported |
| Quantified Difference | CC-671 is the only compound with potent, balanced dual inhibition of TTK and CLK2. |
| Conditions | Biochemical kinase assays |
Why This Matters
The dual TTK/CLK2 inhibition of CC-671 is essential for its unique mechanism of action, inducing synthetic lethality and preferential TNBC cytotoxicity, which single-target TTK inhibitors cannot achieve.
- [1] Riggs JR, Nagy M, Elsner J, et al. The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen. J Med Chem. 2017;60(21):8989-9002. doi:10.1021/acs.jmedchem.7b01223 View Source
- [2] Zhu D, Xu S, Deyanat-Yazdi G, et al. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint. Mol Cancer Ther. 2018;17(8):1727-1738. doi:10.1158/1535-7163.MCT-17-1084 View Source
- [3] Cescon DW, Hansen AR, Abdul Razak AR, et al. Phase I study of CFI-402257, an oral TTK inhibitor, in patients with advanced solid tumors. J Clin Oncol. 2017;35(suppl):TPS2619. doi:10.1200/JCO.2017.35.15_suppl.TPS2619 View Source
